2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate
Description
The compound 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate features an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a piperazine moiety linked via a methylene bridge. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O.C2H2O4/c1-24-16-7-5-15(6-8-16)19-17(14-22-12-9-20-10-13-22)23-11-3-2-4-18(23)21-19;3-1(4)2(5)6/h2-8,11,20H,9-10,12-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDRUSBPWYMBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate can be achieved through several synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions typically involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ scalable and efficient synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of novel derivatives with potential biological activities . In biology and medicine, it has been explored for its potential as a covalent anticancer agent, particularly in the development of targeted covalent inhibitors for treating cancers . Additionally, it has applications in material science, where its structural properties make it useful for developing new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves its interaction with molecular targets and pathways within biological systems. As a covalent inhibitor, it forms covalent bonds with specific amino acid residues in target proteins, leading to the inhibition of their activity . This mechanism is particularly effective in targeting proteins with critical roles in cancer cell proliferation and survival, making it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The imidazo[1,2-a]pyridine scaffold is highly modular, with substitutions at positions 2 and 3 significantly altering pharmacological properties. Below is a comparison of key analogues:
*Calculated based on molecular formula.
Key Observations
Substituent Effects on Activity :
- The piperazine group in the target compound improves solubility and enables interactions with polar residues in enzymes or receptors, as seen in D4 partial agonists . In contrast, phenyl or 4-fluorophenyl substituents (e.g., compound 3ca and 29 ) enhance lipophilicity, favoring membrane penetration and antiparasitic activity .
- Electron-withdrawing groups (e.g., nitro in DABTEI ) increase crystallinity but may reduce bioavailability .
Salt Forms :
- The oxalate salt in the target compound improves aqueous solubility compared to free bases, a critical factor for oral bioavailability.
Pharmacokinetic and Physicochemical Comparisons
- Molecular Weight (MW) : The target compound (MW ~437.5) is heavier than simpler analogues like 3ca (MW ~314.4), which may affect blood-brain barrier penetration.
- Ligand Efficiency : Compounds like 29 (FLT3 IC₅₀ = 0.12 µM) demonstrate high ligand efficiency, suggesting that substituent choice at position 3 is critical for target affinity .
- Membrane Interactions: Derivatives with hydroxyalkylamino side chains (e.g., in ) show pH-dependent membrane partitioning, a property that could be explored for the target compound .
Biological Activity
2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate, also known as PIP3EA, is a compound that has garnered attention due to its biological activities, particularly its interaction with dopamine receptors. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of PIP3EA is with a molecular weight of 336.43 g/mol. The structure includes a piperazine moiety and an imidazo[1,2-a]pyridine core, which are crucial for its biological activity.
Dopamine Receptor Interaction
PIP3EA is primarily recognized as a selective partial agonist for the D4 dopamine receptor. Research indicates that it exhibits significant agonist efficacy in various assays:
- Mitogenesis Assays : PIP3EA demonstrated EC50 values of 3.0 nM and 4.5 nM in GTPγS binding tests, indicating strong receptor activation .
- In Vivo Studies : In animal models, PIP3EA induced penile erection when administered to male rats. This effect was confirmed to be mediated through D4 receptor activation, as it was inhibited by L-745,870, a selective D4 antagonist .
Nitric Oxide Production
The pro-erectile effects of PIP3EA are associated with increased nitric oxide (NO) production in the paraventricular nucleus of the hypothalamus. This suggests a role for NO in mediating the compound's effects on erectile function .
Study 1: Efficacy in Erectile Dysfunction
A study involving male Sprague-Dawley rats demonstrated that PIP3EA could induce penile erection through systemic and intracerebroventricular administration. The results showed a dose-dependent response with significant increases in erection frequency compared to control groups .
Study 2: Comparative Analysis with Other Compounds
In comparative studies with PD-168077 (another D4 receptor agonist), PIP3EA showed similar potency when administered directly into the paraventricular nucleus but was more effective systemically. This highlights its potential as a therapeutic agent for conditions related to erectile dysfunction .
The mechanism by which PIP3EA exerts its effects involves:
- Dopamine D4 Receptor Agonism : Activation of D4 receptors leads to downstream signaling that enhances nitric oxide production.
- Increased Central Oxytocinergic Transmission : The facilitation of penile erection is linked to enhanced neurotransmission involving oxytocin .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| D4 Receptor Agonism | High affinity and selectivity for D4 receptors |
| Pro-Erectile Effects | Induces penile erection in vivo |
| Nitric Oxide Production | Increased NO levels in the paraventricular nucleus |
| Comparative Potency | More effective than PD-168077 systemically |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or copper-catalyzed cross-coupling. A catalyst-free MCR using 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acids in DMF at 100°C yielded only 10% product, with side reactions dominating . Optimization strategies include:
- Catalyst addition : Cu-catalyzed three-component coupling (TCC) improves regioselectivity and yield (e.g., alpidem/zolpidem syntheses) .
- Solvent and temperature : Replacing DMF with polar aprotic solvents (e.g., acetonitrile) and lowering reaction temperature to 80°C may reduce decarboxylation byproducts .
- Data Table :
| Method | Catalyst | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|
| MCR | None | DMF | 100 | 10% | |
| TCC | Cu | Toluene | 110 | 40–70% |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ ~435 for the oxalate salt) .
- HPLC : Purity assessment (>98%) via reverse-phase chromatography .
Q. What initial pharmacological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., IC50 determination for derivatives in FLT3 kinase inhibition) .
- Antiparasitic activity : Antileishmanial/antitrypanosomal assays with intracellular amastigote models .
- Enzyme inhibition : COX-2 selectivity testing via fluorometric assays (IC50 < 0.1 µM for optimized analogs) .
Advanced Research Questions
Q. How does the piperazine substituent at C-3 influence biological activity and selectivity?
- Methodological Answer : The piperazine group enhances solubility and target interaction. In COX-2 inhibitors, replacing morpholine with piperazine at C-3 increased selectivity (SI > 200) due to hydrogen bonding with active-site residues . For anticancer diselenides, piperazine-linked derivatives showed IC50 < 5 µM in leukemia cells vs. >50 µM in non-cancerous cells .
- Key Finding : Piperazine’s basicity modulates membrane permeability and off-target effects.
Q. What strategies can overcome low synthetic yields in multi-component reactions for this compound?
- Methodological Answer :
- Protecting groups : Temporarily protect the piperazine nitrogen to prevent side reactions during MCRs .
- Stepwise synthesis : Use Cadogan cyclization for regioselective imidazo[1,2-a]pyridine formation (yields >60%) .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 10% to 45% in 2 hours) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to COX-2 or FLT3 using crystal structures (PDB: 1CX2, 6JQR). Derivatives with methoxyphenyl groups showed higher docking scores (−9.2 kcal/mol) than unsubstituted analogs (−7.1 kcal/mol) .
- QSAR models : Correlate logP values (2.5–3.8) with cytotoxicity (R² = 0.85) .
Q. What in vitro models assess pharmacokinetic properties like metabolic stability?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2). Piperazine derivatives showed t1/2 > 60 mins due to reduced CYP3A4 metabolism .
- Caco-2 permeability : Evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
Q. How to design derivatives with improved activity against resistant targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
